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molecular formula C8H5BrFN B152665 7-bromo-5-fluoro-1H-indole CAS No. 408355-23-7

7-bromo-5-fluoro-1H-indole

Cat. No. B152665
M. Wt: 214.03 g/mol
InChI Key: XOMFQRPHXMTJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158671B2

Procedure details

2-bromo-4-fluoro-1-nitrobenzene (3.5 g, 15.9 mmol) was dissolved in anhydrous THF (160 ml) under N2. The reaction was cooled to −45° C. and vinyl magnesium bromide (3 eq, 1M) was added, the mixture was stirred for 30 min at this temperature. The reaction was quenched with NH4Cl (sat.) and 1N HCl. The aqueous layer was then extracted 3× with ether. The combined organic layers were washed with water and brine, dried over MgSO4, filtered and then concentrated under reduced pressure. The product was purified by flash chromatography on silica gel. 1H NMR (500 MHz, DMSO-d6): δ 11.45 (bs, 1H), 7.50 (t, 1H), 7.40 (dd, 1H), 7.25 (dd, 1H), 6.50 (dd, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.[CH:12]([Mg]Br)=[CH2:13]>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]2[C:3]=1[NH:9][CH:13]=[CH:12]2

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl (sat.) and 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted 3× with ether
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C(C=C2C=CNC12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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